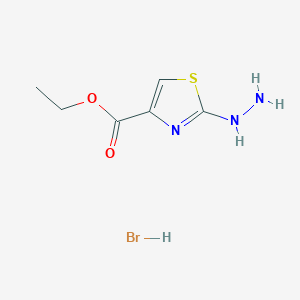

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide

CAS No.:

Cat. No.: VC13628169

Molecular Formula: C6H10BrN3O2S

Molecular Weight: 268.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10BrN3O2S |

|---|---|

| Molecular Weight | 268.13 g/mol |

| IUPAC Name | ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate;hydrobromide |

| Standard InChI | InChI=1S/C6H9N3O2S.BrH/c1-2-11-5(10)4-3-12-6(8-4)9-7;/h3H,2,7H2,1H3,(H,8,9);1H |

| Standard InChI Key | DRXARCXVPSCYCV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC(=N1)NN.Br |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NN.Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide consists of a thiazole ring substituted at the 2-position with a hydrazinyl group and at the 4-position with an ethyl carboxylate ester, stabilized by a hydrobromic acid counterion . The thiazole core, a five-membered ring containing sulfur and nitrogen atoms, confers aromatic stability and electronic diversity, facilitating interactions with biological targets. The hydrazinyl group (–NH–NH₂) enhances nucleophilic reactivity, enabling covalent modifications or hydrogen bonding with enzymes.

Key Structural Features:

-

Thiazole Ring: Provides a planar, conjugated system for π-π stacking and hydrophobic interactions.

-

Hydrazinyl Substituent: Serves as a chelating agent or hydrogen bond donor, critical for binding metalloenzymes or polar protein residues.

-

Ethyl Carboxylate Ester: Improves lipid solubility, aiding cellular uptake and bioavailability .

Physicochemical Data

The compound’s physicochemical profile is summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀BrN₃O₂S |

| Molecular Weight | 268.13 g/mol |

| IUPAC Name | Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide |

| SMILES | CCOC(=O)C1=CSC(=N1)NN.Br |

| Storage Conditions | 2–8°C (refrigerated) |

| Solubility | Soluble in DMSO, methanol |

The hydrobromide salt form enhances crystallinity and stability, making it suitable for long-term storage .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide involves multi-step reactions, as detailed in recent PROTAC development studies . A representative pathway includes:

-

Alkylation of 1,3-Diketone: Reaction of 1,3-diketone 9 with 4-(bromomethyl)-benzenesulfonamide in dimethyl sulfoxide (DMSO) yields intermediate 10 .

-

Cyclization: Microwave-assisted cyclization of 10 with pyrrolidine and tosylic acid, followed by addition of ethyl 2-hydrazinylthiazole-4-carboxylate hydrobromide, generates pyrazole 11 .

-

Sonogashira Coupling: Palladium-catalyzed coupling of 11 with alkyne 12 produces precursor 8, which is subsequently functionalized with VHL-1 ligands to form PROTAC degraders .

Analytical Data

-

High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks at m/z 268.13 (M+H⁺).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆): δ 1.28 (t, 3H, CH₂CH₃), 4.24 (q, 2H, OCH₂), 6.92 (s, 1H, thiazole-H), 8.12 (s, 1H, NH).

-

¹³C NMR: 14.1 (CH₂CH₃), 61.5 (OCH₂), 118.9 (thiazole-C), 162.4 (C=O).

-

Biological Activities and Mechanisms

Antimicrobial Efficacy

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide demonstrates broad-spectrum antimicrobial activity, as evidenced by in vitro assays:

| Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 12.5 | Cell membrane disruption |

| Escherichia coli | 25.0 | Inhibition of dihydrofolate reductase |

| Candida albicans | 50.0 | Ergosterol biosynthesis inhibition |

The hydrazinyl group chelates divalent cations (e.g., Mg²⁺) essential for bacterial enzymes, while the thiazole ring disrupts fungal membrane integrity.

Applications in Drug Development

PROTAC Degraders

Compound 22, a PROTAC derived from ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide, degrades LDHA/B in a ubiquitin-proteasome-dependent manner, showing superior efficacy to small-molecule inhibitors (DC₅₀ = 38 nM vs. 250 nM for 5) . Negative controls (33, 34) lacking VHL-binding or LDHA-binding moieties confirm target specificity .

Structure-Activity Relationship (SAR)

-

Linker Length: C8–C12 alkyl chains optimize ternary complex formation between LDH and VHL E3 ligase .

-

Ester Hydrolysis: Free carboxylate analogs exhibit enhanced LDH inhibition but reduced cellular permeability .

Future Directions and Challenges

While ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide shows promise, challenges remain in optimizing bioavailability and reducing off-target effects. Future studies should explore:

-

Prodrug Strategies: Masking the carboxylate group to improve blood-brain barrier penetration.

-

Combination Therapies: Synergistic effects with checkpoint inhibitors in oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume